5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “2,4-Dimethoxyphenyl” group attached to the thiadiazole ring suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the “2,4-Dimethoxyphenyl” group. The electron-donating methoxy groups could potentially influence the electronic properties of the overall molecule .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, often acting as heterocyclic amines. The presence of the “2,4-Dimethoxyphenyl” group could influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could potentially increase its solubility in certain solvents .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole and thiadiazole derivatives, including compounds similar to 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, have shown significant potential in antimicrobial and anti-proliferative activities. These compounds have been evaluated against various pathogenic bacteria and yeast-like fungi, as well as against different cancer cell lines, showing broad-spectrum antibacterial activities and potent anti-proliferative effects (Al-Wahaibi et al., 2021).
DNA Protective Ability and Antimicrobial Activity
Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, similar to the compound of interest, have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. These compounds also exhibited cytotoxicity on various cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).
Structural and Theoretical Studies
The structural and molecular analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally related to the one , has been conducted using spectroscopic techniques and density functional theory (DFT) calculations. These studies provide valuable insights into the electronic properties and potential applications of such compounds, including in nonlinear optics (NLO) materials (Kerru et al., 2019).
Insecticidal Activity
1,3,4-Thiadiazole derivatives have been evaluated for their insecticidal activity against the cotton leaf worm, highlighting their potential use in agricultural pest control. Such studies indicate the versatility of thiadiazole compounds in various biological applications (Ismail et al., 2021).
Corrosion Inhibition
Some thiadiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. These studies involved quantum chemical parameters and molecular dynamics simulations, demonstrating the compounds' effectiveness in protecting metal surfaces (Kaya et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWKUOASVXTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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